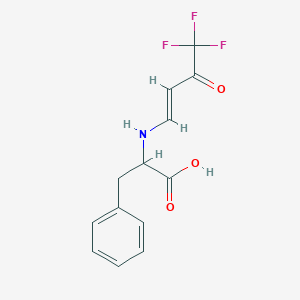
3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid is a synthetic organic compound with the molecular formula C13H12F3NO3 It is characterized by the presence of a phenyl group, a trifluoromethyl group, and an enamine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid typically involves the reaction of phenylalanine with 4,4,4-trifluoro-3-oxobut-1-enyl chloride under basic conditions. The reaction proceeds through the formation of an enamine intermediate, which is subsequently hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enamine linkage to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid involves its interaction with specific molecular targets. The enamine linkage allows the compound to act as a nucleophile, participating in various biochemical pathways. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: Similar in structure but lacks the enamine linkage.
Phenylalanine derivatives: Share the phenylalanine backbone but differ in functional groups attached.
Uniqueness
3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid is unique due to its combination of a phenyl group, trifluoromethyl group, and enamine linkage.
Propriétés
Formule moléculaire |
C13H12F3NO3 |
|---|---|
Poids moléculaire |
287.23 g/mol |
Nom IUPAC |
3-phenyl-2-[[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]propanoic acid |
InChI |
InChI=1S/C13H12F3NO3/c14-13(15,16)11(18)6-7-17-10(12(19)20)8-9-4-2-1-3-5-9/h1-7,10,17H,8H2,(H,19,20)/b7-6+ |
Clé InChI |
MLIIENMBDGAIEZ-VOTSOKGWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC(C(=O)O)N/C=C/C(=O)C(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NC=CC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















